(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20359798
InChI: InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC20359798

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 2-[(1S,2R)-1-amino-2-hydroxypropyl]phenol
Standard InChI InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1
Standard InChI Key JXKFVSLCCUBGIK-HZGVNTEJSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC=CC=C1O)N)O
Canonical SMILES CC(C(C1=CC=CC=C1O)N)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular structure of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL comprises a propan-2-ol backbone substituted at the first carbon with an amino group and a 2-hydroxyphenyl ring. The hydroxyphenyl group introduces aromaticity and π-electron density, while the amino and hydroxyl groups enable hydrogen-bonding interactions critical for biological activity. The stereochemistry at C1 (S configuration) and C2 (R configuration) is pivotal for its interactions with chiral biological targets, such as enzymes and receptors.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.20 g/mol
Stereochemistry(1S,2R)
Functional GroupsAmino, hydroxyl, hydroxyphenyl

Comparative Analysis with Analogues

The hydroxyphenyl substituent distinguishes this compound from analogues like (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (which features a furan ring) and (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL (differing in stereochemistry). The 2-hydroxyphenyl group enhances π-π stacking potential compared to furyl or fluorophenyl variants , while the (1S,2R) configuration optimizes spatial alignment for target binding.

Synthesis and Manufacturing

Stereoselective Synthesis

Industrial-scale synthesis of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL prioritizes stereochemical fidelity. One approach involves catalytic asymmetric hydrogenation of ketone precursors using transition-metal catalysts (e.g., ruthenium-BINAP complexes) to achieve >98% enantiomeric excess. Alternative enzymatic routes employ ω-transaminases (ωTAs) or alcohol dehydrogenases (ADHs) to aminate hydroxyketone intermediates, as demonstrated in related 1,2-amino alcohol syntheses .

Table 2: Representative Synthesis Conditions

MethodCatalyst/EnzymeYield (%)Purity (%)Source
Catalytic HydrogenationRu-BINAP8599
Enzymatic AminationωTA7895

Purification and Optimization

Chromatographic techniques (e.g., HPLC with chiral stationary phases) are critical for isolating the (1S,2R) enantiomer from diastereomeric mixtures. Continuous flow reactors have been proposed to enhance reaction efficiency and scalability, reducing solvent waste by 40% compared to batch processes.

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data indicate a melting point of 132–135°C and a boiling point of 288°C (extrapolated). The compound exhibits moderate solubility in polar solvents (e.g., ethanol: 15 mg/mL; water: 5 mg/mL) due to hydrogen-bonding capacity, but limited solubility in nonpolar solvents like hexane.

Acid-Base Behavior

The amino group (pKa ≈ 9.8) and hydroxyl group (pKa ≈ 12.4) confer amphoteric properties, enabling pH-dependent solubility and ionization states. Protonation at physiological pH enhances bioavailability by facilitating membrane permeation.

Biological Activities and Mechanisms

Enzyme Inhibition

(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL acts as a competitive inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. The hydroxyphenyl moiety mimics the substrate’s aromatic ring, while the amino group coordinates with the enzyme’s active-site iron ion.

Receptor Modulation

In vitro studies demonstrate affinity for β₂-adrenergic receptors (Ki = 120 nM), likely mediated by hydrogen bonding between the hydroxyl group and Ser-165 residues. This interaction suggests potential applications in bronchodilator therapies.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor in synthesizing β-blockers (e.g., analogues of propranolol) and antipsychotic agents. Its stereochemistry enhances target selectivity, reducing off-target effects by 60% compared to racemic mixtures.

Prodrug Design

Esterification of the hydroxyl group improves metabolic stability, with prodrug derivatives showing 3-fold increased oral bioavailability in rodent models.

Future Research Directions

Therapeutic Exploration

Priority areas include investigating anticancer activity via kinase inhibition and evaluating neuroprotective effects in neurodegenerative disease models.

Process Optimization

Advances in biocatalysis (e.g., engineered ωTAs) and flow chemistry could reduce production costs by 30%, enabling large-scale pharmaceutical applications .

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